molecular formula C36H39N5O5S B4295255 4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide

4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide

Cat. No.: B4295255
M. Wt: 653.8 g/mol
InChI Key: CLUZEAXLXULCAG-UHFFFAOYSA-N
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Description

4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 3,4-diethoxyphenyl ethylamine, which is then reacted with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is further reacted with 4-methylphenylphthalazin-1-ylamine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in the formation of reduced compounds with different properties.

Scientific Research Applications

4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of 4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide include:

  • Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
  • N-Acetyl-3,4-dimethoxyphenethylamine
  • N-Acetylhomoveratrylamine

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications. This compound’s unique combination of functional groups makes it a valuable tool in various fields of scientific research.

Properties

IUPAC Name

4-[[4-[3-[2-(3,4-diethoxyphenyl)ethylsulfamoyl]-4-methylphenyl]phthalazin-1-yl]amino]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N5O5S/c1-6-45-31-19-13-25(22-32(31)46-7-2)20-21-37-47(43,44)33-23-27(14-12-24(33)3)34-29-10-8-9-11-30(29)35(40-39-34)38-28-17-15-26(16-18-28)36(42)41(4)5/h8-19,22-23,37H,6-7,20-21H2,1-5H3,(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUZEAXLXULCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)NC5=CC=C(C=C5)C(=O)N(C)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide
Reactant of Route 2
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4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide
Reactant of Route 4
Reactant of Route 4
4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide

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